ABEI

Description

forms a conjugate with progesterone; conjugate used for immunoassay of plasma progesterone

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

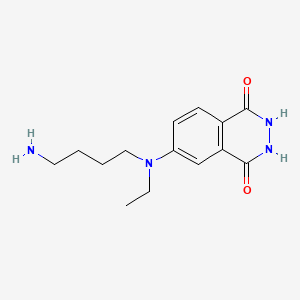

6-[4-aminobutyl(ethyl)amino]-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-2-18(8-4-3-7-15)10-5-6-11-12(9-10)14(20)17-16-13(11)19/h5-6,9H,2-4,7-8,15H2,1H3,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOJISUPFSWNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216781 | |

| Record name | 6-(N-(4-Aminobutyl)-N-ethyl)amino-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66612-29-1 | |

| Record name | 6-(N-(4-Aminobutyl)-N-ethyl)amino-2,3-dihydrophthalazine-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066612291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(N-(4-Aminobutyl)-N-ethyl)amino-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminobutyl)-N-ethylisoluminol [Chemiluminescence Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemiluminescence mechanism of ABEI?

An in-depth analysis of the chemiluminescence mechanism of N-(4-aminobutyl)-N-ethylisoluminol (ABEI), a cornerstone reagent in modern diagnostic assays.

Introduction

N-(4-aminobutyl)-N-ethylisoluminol, commonly known as this compound, is a highly efficient chemiluminescent label widely employed in automated immunoassays, particularly in Chemiluminescence Immunoassay (CLIA) systems.[1][2][3] As a derivative of isoluminol, this compound offers significant advantages, including high stability in both acidic and alkaline solutions and a rapid light emission profile, making it an ideal choice for high-throughput screening and sensitive biomolecule detection.[1][3] This technical guide provides a comprehensive overview of the core chemiluminescence mechanism of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

The Core Chemiluminescent Reaction Pathway

The chemiluminescent mechanism of this compound is analogous to the well-documented pathway of luminol, involving a catalyzed oxidation reaction in an alkaline environment.[4][5] The process can be dissected into several key stages, culminating in the emission of light. The entire light-emitting reaction is remarkably fast, often completing within 3 seconds upon the introduction of an alkaline oxidant solution.[3]

-

Activation via Deprotonation: The reaction is initiated in a basic solution. A hydroxide ion (OH⁻) abstracts the two acidic protons from the hydrazide group of the this compound molecule, forming a resonance-stabilized dianion. This step is critical as it primes the molecule for oxidation.

-

Oxidation: In the presence of an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), and a catalyst, the this compound dianion is oxidized.[3][5]

-

Catalysis: The rate and efficiency of the oxidation are significantly enhanced by catalysts. Common catalysts include transition metal ions like Co(II) or enzymes such as horseradish peroxidase (HRP).[6]

-

Formation of a High-Energy Intermediate: The oxidation leads to the formation of an unstable, high-energy cyclic peroxide intermediate, likely a dioxetanone. This transient species is the direct precursor to the light-emitting molecule.

-

Decomposition and Excitation: The unstable intermediate rapidly decomposes. This process involves the elimination of a molecule of nitrogen gas (N₂), a thermodynamically favorable step. The energy released from this decomposition is not dissipated as heat but is instead used to promote the resulting phthalate derivative into an electronically excited singlet state.

-

Light Emission (Luminescence): The excited-state aminophthalate derivative is highly unstable and immediately decays to its lower-energy ground state. This relaxation is accompanied by the release of the excess energy as a photon of light. The wavelength of the emitted light is characteristic of the energy transition of the emitter molecule.

dot digraph "ABEI_Chemiluminescence_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4, bgcolor="#FFFFFF", label="Figure 1. This compound Chemiluminescence Reaction Pathway", fontcolor="#202124", labelloc="b", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound"]; Base [label="Base (OH⁻)", shape=ellipse, fillcolor="#34A853"]; Oxidant [label="Oxidant (H₂O₂)", shape=ellipse, fillcolor="#34A853"]; Catalyst [label="Catalyst (e.g., HRP)", shape=ellipse, fillcolor="#34A853"]; }

subgraph "cluster_intermediates" { label="Reaction Intermediates"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="this compound Dianion"]; Intermediate [label="Unstable Dioxetanone\nIntermediate"]; ExcitedState [label="Excited-State\nEmitter*"]; }

subgraph "cluster_products" { label="Products & Emission"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; GroundState [label="Ground-State Emitter"]; Light [label="Light (Photon)", shape=cds, fillcolor="#FFFFFF", fontcolor="#EA4335", style="filled,dashed", color="#EA4335"]; Nitrogen [label="N₂ Gas", shape=ellipse]; }

// Pathway {Base, this compound} -> Anion [label=" 1. Deprotonation "]; {Anion, Oxidant, Catalyst} -> Intermediate [label=" 2. Oxidation "]; Intermediate -> ExcitedState [label=" 3. Decomposition "]; Intermediate -> Nitrogen [style=dashed, arrowhead=none]; ExcitedState -> GroundState [label=" 4. Photon Emission "]; ExcitedState -> Light [style=dashed, arrowhead=open]; }

Quantitative Aspects of this compound Chemiluminescence

The efficiency of light production in a chemiluminescent reaction is defined by its quantum yield (QY), which is the ratio of the number of emitted photons to the number of reacted molecules. Several factors, including pH, temperature, and the concentration of both the oxidant and catalyst, influence the final light output. This compound is notable for its high efficiency compared to the parent luminol compound.

The table below summarizes key quantitative parameters associated with this compound's chemiluminescence.

| Parameter | Value / Range | Conditions | Reference(s) |

| Chemiluminescence Efficiency | ~4-fold higher than luminol | Standard oxidation system | [1] |

| Estimated Quantum Yield | ~4.9% | Calculated based on luminol QY of 1.23% | [1][7] |

| Emission Reaction Time | ~3 seconds | Reaction with NaOH and H₂O₂ | [3] |

| Optimal pH | ~11.0 - 13.0 | Aqueous solution for electrochemiluminescence | [6][8] |

| ECL Detection Limit | 2.2 x 10⁻¹² mol/L | Electrochemiluminescence (ECL) at S/N=3 | [9] |

| ECL Linear Range | 1.0 x 10⁻¹⁰ - 5.0 x 10⁻⁷ mol/L | Electrochemiluminescence (ECL) | [6] |

Experimental Protocols

Executing a reliable chemiluminescence assay requires careful preparation of reagents and precise measurement. Below is a generalized protocol for detecting an this compound-labeled biomolecule, which can be adapted for specific applications like CLIA or Western blotting.

Protocol 1: General Chemiluminescence Detection Assay

Objective: To measure the light output from an this compound-labeled sample.

Materials:

-

This compound-labeled molecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS).

-

Trigger Solution A: Acidic solution (e.g., 0.1 M Nitric Acid with 0.5% H₂O₂).

-

Trigger Solution B: Basic solution (e.g., 0.25 M NaOH).

-

Microplate luminometer or tube luminometer.

-

White opaque 96-well plates or reaction tubes.

Procedure:

-

Sample Preparation: Pipette 25-100 µL of the this compound-labeled sample into the wells of a white opaque microplate. Include wells for background controls (buffer only).

-

Reagent Priming: Ensure the luminometer's reagent injectors are primed with Trigger Solutions A and B according to the manufacturer's instructions.

-

Initiation and Measurement: Place the microplate into the luminometer. The instrument will automatically inject the trigger solutions into each well to initiate the chemiluminescent reaction. The light emission is typically integrated over a period of 1-3 seconds.

-

Data Acquisition: The luminometer records the light output as Relative Light Units (RLU).

-

Data Analysis: Subtract the average RLU of the background control wells from the RLU of the sample wells to obtain the net chemiluminescent signal.

dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, bgcolor="#FFFFFF", label="Figure 2. General Experimental Workflow for this compound Assay", fontcolor="#202124", labelloc="b", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

prep [label="1. Prepare Sample\n(this compound-conjugate in buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; pipette [label="2. Pipette Sample\ninto Microplate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="3. Load Plate\ninto Luminometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [label="4. Initiate Reaction\n& Measure Light", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon]; analyze [label="5. Analyze Data\n(Calculate Net RLU)", fillcolor="#34A853", fontcolor="#FFFFFF"];

prep -> pipette; pipette -> load; load -> measure; measure -> analyze; }

Application in a Sandwich Immunoassay

This compound's primary application is as a label in immunoassays. In a typical sandwich CLIA, an antibody coated onto a solid phase (like a magnetic microparticle) captures the target analyte from a sample. A second detection antibody, which has been covalently labeled with this compound, then binds to a different epitope on the captured analyte. After washing away unbound reagents, the trigger solutions are added. The resulting light emission is directly proportional to the amount of analyte in the sample.

dot digraph "Sandwich_Immunoassay" { graph [bgcolor="#FFFFFF", label="Figure 3. Principle of this compound-based Sandwich Immunoassay", fontcolor="#202124", labelloc="b", fontsize=12]; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

SolidPhase [label="Solid Phase\n(e.g., Magnetic Bead)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CaptureAb [label="Capture Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyte [label="Analyte (Antigen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DetectAb [label="{Detection Antibody | {this compound}}", fillcolor="#FBBC05", fontcolor="#202124"]; Signal [label="Light Signal", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335", style="dashed", color="#EA4335"];

SolidPhase -> CaptureAb [label=" immobilized "]; CaptureAb -> Analyte [label=" captures "]; Analyte -> DetectAb [label=" binds "]; DetectAb:here -> Signal [label=" generates ", style=dashed]; }

Conclusion

The chemiluminescence of this compound is a robust and highly efficient process rooted in the fundamental principles of organic oxidation reactions. Its superior quantum efficiency relative to luminol, coupled with its rapid reaction kinetics and stability, solidifies its role as a premier labeling reagent for sensitive and high-throughput analytical methods in clinical diagnostics and life science research. Understanding the core mechanism is essential for assay development, optimization, and troubleshooting, enabling scientists to harness the full potential of this powerful detection technology.

References

- 1. Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00677E [pubs.rsc.org]

- 2. Synthesis of isoluminol derivatives with a terminal carboxyl group for protein labelling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. analyticalgroup.net [analyticalgroup.net]

- 4. Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield - Romodin - Acta Naturae [actanaturae.ru]

- 5. Do you know the difference between luminol and isoluminol? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. The Determination of Luminescence-Labelled Agent this compound by Electrogenerated Chemiluminescence [cjcu.jlu.edu.cn]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Study on the electrochemiluminescence behavior of this compound and its application in DNA hybridization analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

ABEI: A Technical Guide to its Chemical Structure, Properties, and Applications in Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminobutyl)-N-ethylisoluminol (ABEI) is a prominent chemiluminescent molecule widely utilized in a variety of analytical and biomedical applications. Its robust light-emitting properties upon oxidation have made it a cornerstone in the development of highly sensitive detection methods, particularly in the field of immunoassays. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its mechanism of action in chemiluminescent reactions. Furthermore, it details experimental protocols for its application and visualizes key processes to facilitate a comprehensive understanding for researchers and professionals in drug development and life sciences.

Chemical Structure and Physicochemical Properties

This compound is a derivative of isoluminol, featuring a butylamine side chain that provides a primary amine group for covalent conjugation to other molecules, such as proteins, antibodies, and nucleic acids. This functional group is key to its utility as a labeling reagent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 6-[N-(4-Aminobutyl)-N-ethylamino]-2,3-dihydro-1,4-phthalazinedione | |

| Synonyms | This compound, (4-Aminobutyl)-N-Ethyl-Isoluminol | |

| CAS Number | 66612-29-1 | |

| Molecular Formula | C₁₄H₂₀N₄O₂ | |

| Molecular Weight | 276.33 g/mol | |

| Appearance | White to slightly yellow powder | [1] |

| Melting Point | 259-260 °C | |

| Solubility | Soluble in glacial acetic acid (50 mg/mL) | |

| Storage Temperature | 2-8°C | [2] |

Chemiluminescence Mechanism and Performance

The chemiluminescence of this compound is an oxidative process that results in the emission of light. The reaction is typically initiated by an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an alkaline environment and is often catalyzed by a peroxidase enzyme, most commonly horseradish peroxidase (HRP).

The proposed mechanism involves the oxidation of the this compound molecule to an excited-state intermediate, 3-aminophthalate. As this excited molecule returns to its ground state, it releases energy in the form of a photon of light. The intensity of the emitted light is directly proportional to the concentration of this compound, making it an excellent quantitative label.

Table 2: Performance Characteristics of this compound

| Parameter | Value | Reference(s) |

| Chemiluminescence Efficiency | Approximately 4-fold higher than luminol | [3] |

| Chemiluminescence Quantum Yield | While a specific value for this compound is not readily available, the quantum yield of the related compound luminol is ~1.23%. This compound's efficiency is noted to be significantly higher. | [4] |

| Maximum Emission Wavelength (λmax) | ~440 nm | [5] |

Experimental Protocols

A. Protocol for Labeling an Antibody with this compound

This protocol provides a general procedure for the covalent conjugation of this compound to an antibody. The primary amine on this compound reacts with activated carboxyl groups or other suitable functional groups on the antibody.

Materials:

-

Antibody to be labeled

-

This compound

-

Activation reagent (e.g., EDC/NHS for carboxyl groups)

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., hydroxylamine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Dissolve the antibody in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

This compound Activation (if necessary): If the antibody does not have a suitable reactive group, it may need to be activated. For example, to target carboxyl groups, use a fresh solution of EDC and NHS to activate the antibody.

-

Conjugation: Add the activated this compound to the antibody solution. The molar ratio of this compound to antibody should be optimized for each specific application but a starting point of 20:1 is common.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to remove any unreacted this compound.

-

Purification: Remove unconjugated this compound and other reaction components by passing the solution through a size-exclusion chromatography column.

-

Characterization: Determine the concentration of the labeled antibody and the degree of labeling (molar ratio of this compound to antibody).

B. Protocol for a Sandwich Chemiluminescent Immunoassay (CLIA)

This protocol outlines a typical sandwich immunoassay using an this compound-labeled detection antibody.

Materials:

-

Microplate coated with capture antibody

-

Sample containing the antigen of interest

-

This compound-labeled detection antibody

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

-

Chemiluminescent substrate solution (containing H₂O₂ and a catalyst/enhancer)

-

Luminometer

Procedure:

-

Antigen Capture: Add the sample (e.g., serum, plasma) to the wells of the microplate coated with the capture antibody. Incubate for 1-2 hours at 37°C to allow the antigen to bind.

-

Washing: Wash the plate 3-5 times with wash buffer to remove unbound components.

-

Detection Antibody Incubation: Add the this compound-labeled detection antibody, diluted in assay buffer, to each well. Incubate for 1 hour at 37°C. The detection antibody will bind to a different epitope on the captured antigen, forming a "sandwich".

-

Washing: Wash the plate 3-5 times with wash buffer to remove the unbound labeled antibody.

-

Signal Generation: Add the chemiluminescent substrate solution to each well.

-

Detection: Immediately measure the light emission using a luminometer. The relative light units (RLU) are proportional to the amount of antigen in the sample.

Visualizations

Chemiluminescence Reaction Pathway of this compound

Caption: this compound Chemiluminescence Reaction Pathway.

Experimental Workflow for a Sandwich CLIA

Caption: Sandwich Chemiluminescent Immunoassay Workflow.

Conclusion

This compound stands as a powerful tool in the arsenal of researchers and diagnostic professionals. Its favorable chemical properties, high chemiluminescence efficiency, and the versatility of its primary amine for conjugation make it an ideal label for developing sensitive and specific assays. The detailed protocols and visual workflows provided in this guide aim to equip scientists with the necessary knowledge to effectively harness the potential of this compound in their research and development endeavors. As assay technologies continue to advance, the fundamental role of robust chemiluminescent reporters like this compound will undoubtedly remain critical.

References

An In-depth Technical Guide to the Synthesis of N-(4-Aminobutyl)-N-ethylisoluminol (ABEI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for N-(4-Aminobutyl)-N-ethylisoluminol (ABEI), a widely utilized chemiluminescent label in immunoassays and other biological applications. This document details the multi-step synthesis from readily available starting materials, including experimental protocols, and presents the chemiluminescent reaction pathway of this compound.

Introduction

N-(4-Aminobutyl)-N-ethylisoluminol (this compound) is a prominent chemiluminescent molecule known for its high quantum yield and its utility as a label for biomolecules.[1] Its structure, featuring a primary amine on a butyl spacer, allows for straightforward conjugation to proteins, antibodies, and other molecules of interest, making it an invaluable tool in the development of sensitive diagnostic assays.[2][3] This guide outlines a robust synthetic route to this compound, commencing with the synthesis of the core isoluminol structure followed by successive N-alkylation steps.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the formation of the isoluminol (4-aminophthalhydrazide) core from 3-nitrophthalic acid. This is followed by the introduction of the N-(4-aminobutyl) and N-ethyl side chains. The overall synthetic strategy is depicted below.

References

Introduction to ABEI Chemiluminescence

An In-depth Technical Guide to the Chemiluminescence of ABEI

For researchers, scientists, and drug development professionals, understanding the principles of detection reagents is paramount for assay development and data interpretation. N-(4-aminobutyl)-N-ethylisoluminol, commonly known as this compound, is a key molecule in the field of diagnostics, renowned for its application as a highly efficient chemiluminescent label. This guide provides a detailed overview of the fundamental chemistry, spectral properties, and experimental application of this compound.

N-(4-aminobutyl)-N-ethylisoluminol (this compound) is a derivative of isoluminol, a structural isomer of the well-known chemiluminescent compound, luminol. Unlike fluorescent molecules, which absorb light at one wavelength and emit it at a longer wavelength (a process called photoluminescence), this compound generates light through a chemical reaction. This process, known as chemiluminescence, involves a chemical trigger that initiates a reaction, leading to the formation of an electronically excited intermediate that releases a photon as it decays to its ground state.

The primary application of this compound is as a covalent label for proteins, antibodies, and nucleic acids in chemiluminescence immunoassays (CLIA) and other detection assays. Its non-enzymatic, direct chemiluminescence mechanism offers high sensitivity, stability, and rapid light emission, making it a preferred choice for automated, high-throughput diagnostic platforms.

The Mechanism of this compound Light Emission

The chemiluminescence of this compound, like other luminol and isoluminol derivatives, is an oxidative process that occurs under alkaline conditions. The reaction is initiated by "starter reagents," typically a solution containing an oxidant such as hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH).

The generally accepted mechanism proceeds as follows:

-

Deprotonation : In a basic solution, the hydrazide group of this compound is deprotonated to form a dianion.

-

Oxidation : The dianion reacts with an oxidizing agent (e.g., H₂O₂), often with the help of a catalyst, to form an unstable peroxide intermediate.

-

Cyclization and Decomposition : This intermediate rapidly decomposes, releasing nitrogen gas (N₂) and forming an electronically excited 3-aminophthalate derivative.

-

Light Emission : The excited aminophthalate relaxes to its ground state, emitting the energy difference as a photon of light. The intensity of this light is proportional to the concentration of the this compound label.

The process is visually represented by the following reaction pathway:

Spectral Properties of this compound

The defining spectral characteristic of this compound is its emission spectrum. As light generation is chemically induced, this compound does not possess a conventional absorption or excitation spectrum in the context of photoluminescence. The "excitation" is the chemical energy released from the oxidation reaction.[1] The emitted light is typically a bright blue flash. While specific high-resolution spectral data for this compound is not always detailed in commercial literature, the emission maximum is analogous to that of its parent compound, luminol.

The quantitative photophysical properties are summarized below.

| Photophysical Parameter | Value / Description | Notes |

| Excitation Type | Chemical Excitation | Triggered by oxidation in an alkaline medium, not by light absorption. |

| Emission Maximum (λₑₘ) | ~ 425 nm[2][3] | The emission peak for luminol is ~425 nm; this compound as an isoluminol derivative has a very similar emission profile. |

| Emission Profile | Flash Luminescence | Light is emitted rapidly upon addition of starter reagents, typically lasting seconds to minutes.[4] |

| Quantum Yield (Φ) | High | Isoluminol and its derivatives are known for high chemiluminescence quantum yields, contributing to their sensitivity in assays.[5] |

Experimental Protocols

This compound is most frequently used in a chemiluminescent immunoassay (CLIA). The following is a generalized, detailed protocol for a sandwich CLIA using this compound-labeled detection antibodies and magnetic microbeads for separation.

Protocol: Magnetic Particle-Based Sandwich CLIA

1. Reagents and Materials:

-

Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6) or MES buffer (pH 6.0).

-

Capture Antibody: Specific to the target analyte.

-

Magnetic Microbeads: Typically carboxylate- or tosyl-activated.

-

Activation Reagents (for -COOH beads): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Blocking Buffer: Phosphate-buffered saline (PBS) with 1-3% Bovine Serum Albumin (BSA) and 0.05% Tween-20.

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST).

-

Sample: Serum, plasma, or other biological fluid containing the target analyte.

-

Detection Antibody: Specific to a different epitope on the target analyte, covalently labeled with this compound.

-

Starter Reagent A: Acidic solution to adjust pH.

-

Starter Reagent B (Trigger): Alkaline solution containing an oxidant (e.g., H₂O₂).

-

Equipment: Luminometer or CLIA plate reader, magnetic separator plate/rack, incubator, microplate shaker.

2. Methodology:

-

Step 1: Coupling of Capture Antibody to Magnetic Microbeads

-

Wash magnetic microbeads with activation buffer (e.g., MES buffer, pH 6.0).

-

Activate the carboxyl groups on the beads by incubating with EDC and Sulfo-NHS for 15-30 minutes at room temperature.

-

Wash the activated beads to remove excess activation reagents.

-

Immediately add the capture antibody (at a predetermined optimal concentration) and incubate for 2-4 hours at room temperature with gentle mixing to facilitate covalent coupling.

-

Quench the reaction by adding a quenching solution (e.g., ethanolamine or Tris buffer).

-

Wash the antibody-coated beads with Wash Buffer to remove unbound antibody.

-

Resuspend the coated beads in Blocking Buffer and incubate for 1-2 hours to block non-specific binding sites.

-

Wash the blocked beads and resuspend them in a storage buffer.

-

-

Step 2: Immunoassay Procedure

-

Pipette the antibody-coated magnetic microbeads into the wells of a microplate.

-

Add the sample (or calibrators/controls) to the wells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C with shaking to allow the analyte to bind to the capture antibody.

-

Place the microplate on a magnetic separator. Allow the beads to pellet against the side of the well, then aspirate and discard the supernatant.

-

Wash the beads 3-5 times with Wash Buffer, repeating the magnetic separation and aspiration steps.

-

Add the this compound-labeled detection antibody to each well.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C with shaking to form the "sandwich" complex (Bead-Capture Ab-Analyte-Detection Ab-ABEI).

-

Repeat the magnetic separation and washing steps (Step 2.4 and 2.5) to remove unbound this compound-labeled antibody.

-

-

Step 3: Signal Generation and Measurement

-

After the final wash, place the plate into the luminometer.

-

The instrument automatically injects Starter Reagent A and then Starter Reagent B into the first well.

-

The chemiluminescent reaction is initiated, and the light emission is measured immediately by a photomultiplier tube. The signal is typically integrated over 1-3 seconds and reported as Relative Light Units (RLUs).

-

The instrument proceeds sequentially through all wells.

-

The concentration of the analyte in the samples is calculated from the RLU values by comparison to a standard curve generated from the calibrators.

-

Visualizing the Experimental Workflow

The logical flow of a direct sandwich CLIA is a critical aspect of assay design. The following diagram illustrates the key steps from bead preparation to signal detection.

Conclusion

This compound is a powerful chemiluminescent molecule that serves as a cornerstone for modern sensitive immunoassays. Its properties—chemical excitation, intense and rapid light emission, and suitability for covalent labeling—enable the development of robust and automated diagnostic tests. For professionals in research and drug development, a firm grasp of the principles of this compound chemiluminescence and its application in CLIA workflows is essential for leveraging this technology to its full potential.

References

- 1. EP2457916A1 - Compound for the covalent attachment of the chemiluminescent probe N-(4-Aminobutyl)-N-ethylisoluminol (this compound) to target molecules and uses thereof - Google Patents [patents.google.com]

- 2. Chemiluminescent Assay [elisa-antibody.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. analyticalgroup.net [analyticalgroup.net]

- 5. Chemiluminescent Reagent Isoluminol White powder High purityâ¥99% [vacutaineradditives.com]

The Role of Hydrogen Peroxide in ABEI Chemiluminescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-aminobutyl)-N-ethylisoluminol (ABEI) is a highly efficient chemiluminescent label that has become indispensable in a wide range of analytical applications, most notably in immunoassays for clinical diagnostics and drug development. The light-emitting reaction of this compound is critically dependent on an oxidizing agent, with hydrogen peroxide (H₂O₂) being the most common and effective co-reactant. This technical guide provides a comprehensive overview of the fundamental role of hydrogen peroxide in the this compound chemiluminescence reaction, detailing the reaction mechanism, experimental protocols, and key factors influencing the light output.

The Core of this compound Chemiluminescence: The Reaction with Hydrogen Peroxide

The chemiluminescence of this compound, a luminol analog, is a chemical process that generates light through the oxidation of the this compound molecule. Hydrogen peroxide serves as the primary oxidant in this reaction, leading to the formation of an electronically excited intermediate that, upon relaxation to its ground state, releases energy in the form of light.

The general reaction can be summarized as follows:

This compound + H₂O₂ + Catalyst/Enhancer → [Excited Intermediate] → Ground-State Product + Light

The intensity and duration of the emitted light are directly proportional to the concentration of the limiting reactants, making this system highly suitable for quantitative analysis.

Reaction Mechanism

While the detailed mechanism of this compound chemiluminescence is complex and can be influenced by various factors, the fundamental steps involving hydrogen peroxide are generally understood to follow the luminol oxidation pathway. In an alkaline environment, the this compound molecule is deprotonated to form a dianion. This dianion then reacts with hydrogen peroxide, often in the presence of a catalyst, to form an unstable peroxide intermediate. This intermediate subsequently decomposes, releasing nitrogen gas and forming an excited-state aminophthalate derivative. As this excited molecule returns to its ground state, it emits a photon of light.[1]

Figure 1: Simplified reaction pathway of this compound chemiluminescence with hydrogen peroxide.

Quantitative Data: The Impact of Hydrogen Peroxide Concentration

The concentration of hydrogen peroxide is a critical parameter that directly influences the intensity and kinetics of the this compound chemiluminescence reaction. Insufficient H₂O₂ will result in a weak and short-lived signal, while an excessive concentration can lead to quenching of the chemiluminescent signal and potential degradation of the assay components.

| Parameter | Effect of Increasing H₂O₂ Concentration | Optimal Range Consideration |

| Peak Chemiluminescence Intensity | Increases to a maximum, then may decrease at very high concentrations.[2] | Typically in the range of 0.1 mM to 10 mM, but must be optimized for each specific assay.[3] |

| Reaction Kinetics (Light Emission Profile) | Faster rise to peak intensity and potentially faster decay. | The concentration should be chosen to provide a stable and measurable signal over the desired integration time. |

| Quantum Yield | Generally increases with H₂O₂ concentration up to a certain point. | The optimal H₂O₂ concentration will maximize the quantum yield for the given this compound concentration and catalyst. |

| Assay Sensitivity | Directly impacts the limit of detection (LOD) and limit of quantitation (LOQ). | Fine-tuning the H₂O₂ concentration is crucial for achieving the desired assay sensitivity. |

Experimental Protocols

Basic this compound-Hydrogen Peroxide Chemiluminescence Measurement

This protocol provides a general method for observing and quantifying the chemiluminescence of this compound in the presence of hydrogen peroxide.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Alkaline buffer (e.g., 0.1 M carbonate buffer, pH 9.5-10.5)

-

Catalyst solution (optional, e.g., horseradish peroxidase (HRP) or a metal salt solution like cobalt(II) chloride)

-

Microplate luminometer

-

White opaque 96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of this compound in the alkaline buffer at the desired concentration (e.g., 1-10 µM).

-

Prepare a series of hydrogen peroxide dilutions in the alkaline buffer (e.g., from 0.01 mM to 100 mM).

-

If using a catalyst, prepare a working solution in the alkaline buffer.

-

-

Assay Setup:

-

Pipette a fixed volume of the this compound working solution into the wells of the microplate.

-

If using a catalyst, add the catalyst solution to the wells.

-

Place the microplate in the luminometer.

-

-

Initiation and Measurement:

-

Program the luminometer to inject a specific volume of the hydrogen peroxide solution into each well.

-

Immediately after injection, begin measuring the chemiluminescent signal (in Relative Light Units, RLU) over a defined period (e.g., 2-10 seconds).

-

-

Data Analysis:

-

Plot the peak RLU or the integrated RLU against the concentration of hydrogen peroxide to determine the optimal concentration and to characterize the dose-response relationship.

-

This compound-Based Sandwich Immunoassay

This protocol outlines a typical workflow for a sandwich immunoassay using this compound as the chemiluminescent label.

Materials:

-

Capture antibody-coated microplate

-

Analyte standard and samples

-

This compound-labeled detection antibody

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

-

Starter solutions (containing hydrogen peroxide and an alkaline buffer)

-

Microplate luminometer with injectors

Procedure:

-

Antigen Capture: Add standards and samples to the capture antibody-coated wells. Incubate to allow the analyte to bind.

-

Washing: Wash the plate to remove unbound components.

-

Detection Antibody Incubation: Add the this compound-labeled detection antibody. Incubate to form the "sandwich" complex.

-

Washing: Wash the plate thoroughly to remove unbound this compound-labeled antibody.

-

Signal Generation: Place the plate in the luminometer. Inject the starter solutions to initiate the chemiluminescent reaction.

-

Measurement: Measure the light emission. The signal intensity is proportional to the amount of analyte in the sample.

Figure 2: Workflow for a typical this compound-based sandwich immunoassay.

Factors Influencing the this compound-Hydrogen Peroxide Reaction

Several factors can significantly impact the efficiency of the this compound chemiluminescence reaction:

-

pH: The reaction is highly pH-dependent, with optimal light emission typically occurring in alkaline conditions (pH 9-11). The exact optimal pH can vary depending on the catalyst and other assay components.

-

Catalysts: The rate and intensity of the chemiluminescent reaction can be dramatically increased by catalysts. Horseradish peroxidase (HRP) is a common enzymatic catalyst.[3] Inorganic catalysts, such as metal ions (e.g., Co²⁺, Cu²⁺, Fe³⁺) and metal complexes, can also be highly effective.[4]

-

Enhancers: Certain molecules, often phenolic compounds, can enhance and prolong the light emission. These enhancers are thought to act by facilitating the formation of radical intermediates that are more efficient in the chemiluminescent pathway.[3]

-

Temperature: Like most chemical reactions, the rate of the this compound-H₂O₂ reaction is temperature-dependent. Higher temperatures generally lead to a faster reaction and a brighter, but shorter-lived, signal. Assays are typically performed at a controlled room temperature or 37°C for consistency.

-

Solvent: The polarity and composition of the reaction medium can influence the quantum yield and kinetics of the reaction.

Applications in Drug Development

The high sensitivity, wide dynamic range, and low background of this compound chemiluminescence make it a powerful tool in drug development for:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: Quantifying drug levels and their biological effects in complex matrices.

-

Biomarker discovery and validation: Developing sensitive assays for disease-related biomarkers.

-

High-throughput screening (HTS): Screening large compound libraries for potential drug candidates.

-

Immunogenicity testing: Detecting anti-drug antibodies.

Conclusion

Hydrogen peroxide is a cornerstone of this compound chemiluminescence, serving as the essential oxidant that drives the light-emitting reaction. A thorough understanding of its role, coupled with careful optimization of reaction conditions such as concentration, pH, and the use of catalysts and enhancers, is paramount for developing robust and highly sensitive this compound-based assays. For researchers and professionals in drug development, mastering the principles of the this compound-hydrogen peroxide system opens the door to a wide array of powerful analytical tools for advancing therapeutic innovation.

References

The Influence of pH on ABEI Chemiluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of pH in the chemiluminescent emission of N-(4-aminobutyl)-N-ethylisoluminol (ABEI). Understanding and optimizing the pH of the reaction environment is paramount for maximizing light output and ensuring the sensitivity and reproducibility of this compound-based assays, which are widely used in diagnostics and drug development.

Core Principles: pH and the Chemiluminescence of this compound

The light emission from this compound, a derivative of luminol, is a complex process involving oxidation in an alkaline environment. The pH of the solution directly influences the efficiency of this process by affecting the ionization state of this compound and key intermediates in the reaction pathway. Generally, alkaline conditions are required to facilitate the deprotonation of the hydrazide group, a crucial step for the subsequent oxidation and formation of the excited-state emitter, 3-aminophthalate.

The behavior of luminol-based chemiluminescence is highly dependent on the pH of the buffer solution and is favored by alkaline conditions.[1] The intensity of the chemiluminescent signal is directly proportional to the concentration of the luminol monoanion, the formation of which is pH-dependent.[1] Theoretical investigations into luminol's mechanism, which shares a common core with this compound, reveal that the chemiexcitation step leading to light emission occurs efficiently only at higher pH values.[2] This is because a key intermediate, the endoperoxide monoanion, must be deprotonated to a dianion to proceed through the light-emitting pathway; at lower pH, it decomposes through a non-luminescent route.[3][4]

Quantitative Analysis of pH Effects on this compound Light Emission

The optimal pH for this compound chemiluminescence can vary depending on the specific reaction conditions, including the type of oxidant and catalyst used. However, a consistent trend of increased light emission in alkaline environments is observed across numerous studies. The following table summarizes quantitative data on the effect of pH on this compound and related luminol compounds.

| Compound | Oxidant/Catalyst System | Optimal pH Range | Observations | Reference |

| This compound | Electrochemiluminescence (ECL) on a modified screen-printed electrode | Alkaline conditions | ECL intensity increased with a rise in pH value due to increased formation of luminol monoanion precursors. | [1] |

| This compound-GO@HRP | H₂O₂ | 6.1 to 13.0 | The hybrids exhibited excellent chemiluminescence (CL) activity over a wide pH range. | [5] |

| Luminol | H₂O₂/Co²⁺ | > 9.0 | Most tested phenolic compounds and amino acids showed an enhancing effect at higher pH. | [6][7] |

| Luminol | KO₂ and hypoxanthine/xanthine oxidase | 9.0 - 9.4 | Compromised optima for high-intensity chemiluminescence were all above pH 9.0. | [8][9] |

| Luminol | H₂O₂/Horseradish Peroxidase (HRP) | 8.0 and 9.2 | Biphasic chemiluminescence profile with two pH optima. | [8] |

| Luminol | H₂O₂-microperoxidase system | 8.6 to 13.0 | Similar sensitivity was obtained across this broad alkaline pH range. | [9] |

Experimental Protocols for pH Optimization

Determining the optimal pH for an this compound-based assay is a critical step in method development. Below is a generalized protocol for conducting a pH optimization experiment.

Objective: To determine the pH at which the this compound chemiluminescent reaction yields the maximum light intensity for a given set of reagents.

Materials:

-

N-(4-aminobutyl)-N-ethylisoluminol (this compound) stock solution

-

Oxidant solution (e.g., hydrogen peroxide)

-

Catalyst solution (e.g., horseradish peroxidase, microperoxidase, or a metal catalyst)

-

A series of buffers with varying pH values (e.g., phosphate buffers for pH 6-8, carbonate-bicarbonate buffers for pH 9-11, and CHES-NaOH for pH 8.5-10.5)

-

Luminometer or a plate reader with chemiluminescence detection capabilities

-

Microplates or reaction tubes

Procedure:

-

Buffer Preparation: Prepare a range of buffers covering the expected optimal pH range (typically from pH 7.0 to 13.0). It is advisable to prepare buffers in 0.5 pH unit increments.

-

Reagent Preparation: Prepare working solutions of this compound, oxidant, and catalyst in a neutral buffer or deionized water. The final concentration of these reagents in the reaction mixture should be kept constant across all tested pH values.

-

Assay Setup:

-

In a microplate or reaction tube, add a fixed volume of the this compound working solution.

-

Add a fixed volume of the catalyst working solution.

-

To initiate the reaction, add a fixed volume of the buffer at a specific pH.

-

Immediately after adding the buffer, or concurrently, inject the oxidant solution.

-

-

Data Acquisition:

-

Place the reaction vessel in the luminometer.

-

Measure the light emission immediately after the injection of the final reagent. The measurement can be taken as a peak intensity reading or integrated over a specific time interval.

-

-

Data Analysis:

-

Repeat the experiment for each buffer pH in triplicate.

-

Plot the average light intensity (or integrated signal) against the pH.

-

The pH value that corresponds to the highest light emission is the optimal pH for the tested reaction conditions.

-

Visualizing pH-Dependent Mechanisms and Workflows

4.1. The pH-Dependent Chemiluminescence Pathway of this compound

The following diagram illustrates the critical role of pH in the chemiluminescent oxidation of this compound. In an alkaline environment, this compound is deprotonated, which is a prerequisite for the subsequent reaction with an oxidant and catalyst to form an unstable intermediate. This intermediate then decomposes to produce the excited-state 3-aminophthalate, which emits light upon relaxation to the ground state.

4.2. Experimental Workflow for pH Optimization

The diagram below outlines a typical experimental workflow for determining the optimal pH for an this compound-based chemiluminescent assay. This systematic approach ensures that the effect of pH is isolated and accurately measured.

Conclusion

The pH of the reaction medium is a critical parameter that profoundly influences the light emission of this compound. Alkaline conditions are essential for the deprotonation of this compound and its intermediates, which is a prerequisite for an efficient chemiluminescent reaction. For researchers, scientists, and drug development professionals utilizing this compound-based detection systems, empirical determination of the optimal pH for their specific assay conditions is a crucial step for achieving maximum sensitivity, reproducibility, and accuracy. The protocols and principles outlined in this guide provide a framework for understanding and optimizing this key parameter.

References

- 1. researchgate.net [researchgate.net]

- 2. gr.xjtu.edu.cn [gr.xjtu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Insight into pH-Dependent Luminol Chemiluminescence in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of pH on chemiluminescence of different probes exposed to superoxide and singlet oxygen generators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

ABEI as a Chemiluminescent Probe: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-aminobutyl)-N-ethylisoluminol (ABEI) is a high-performance chemiluminescent probe that has garnered significant attention in various fields of scientific research and diagnostics. As a derivative of isoluminol, this compound offers enhanced chemiluminescence efficiency and favorable properties for labeling biomolecules. Its ability to generate a strong and stable light signal upon oxidation makes it an invaluable tool for sensitive detection in a multitude of applications, including immunoassays, nucleic acid hybridization assays, and the detection of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of this compound, including its fundamental properties, comparative performance data, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Properties and Performance of this compound

This compound's utility as a chemiluminescent probe is defined by its photophysical properties and performance in various assay formats. Key quantitative data are summarized below for easy comparison with other common chemiluminescent probes.

Table 1: Quantitative Performance Comparison of Chemiluminescent Probes

| Property | This compound | Luminol | Acridinium Esters |

| Chemiluminescence Quantum Yield | ~4-5% (estimated) | ~1.23%[1] | High |

| Maximum Emission Wavelength | ~425 nm[2] | ~425 nm[2] | ~430 nm |

| Signal Generation | Oxidation via catalyst (e.g., HRP) and oxidant (H₂O₂) | Oxidation via catalyst (e.g., HRP) and oxidant (H₂O₂) | Triggered by alkaline H₂O₂, no catalyst required |

| Signal Duration | Glow-type, stable emission | Glow-type, stable emission | Flash-type, rapid decay |

| Relative Sensitivity | High (approx. 4-fold > Luminol) | Moderate | Very High |

Chemiluminescence Reaction Mechanism

The light-emitting reaction of this compound, similar to other luminol derivatives, is an oxidative process that occurs in the presence of a catalyst, typically horseradish peroxidase (HRP), and an oxidant, such as hydrogen peroxide (H₂O₂), in an alkaline buffer. The reaction proceeds through the formation of an excited-state intermediate, 3-aminophthalate, which then decays to its ground state, releasing energy in the form of light.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a chemiluminescent probe.

This compound Labeling of Antibodies

This protocol describes the covalent attachment of this compound to antibodies for use in immunoassays. The process involves the activation of this compound's aminobutyl group to react with carboxyl groups on the antibody, or more commonly, using a derivative of this compound with a reactive group like an N-hydroxysuccinimide (NHS) ester to target primary amines on the antibody.

Materials:

-

Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)

-

This compound-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1 mg/mL in reaction buffer.

-

This compound-NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10 to 40-fold molar excess of the this compound-NHS ester solution to the antibody solution. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming unreacted this compound-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Separate the this compound-labeled antibody from unconjugated this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the antibody at 280 nm and this compound at its absorbance maximum.

-

Storage: Store the this compound-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

This compound-Based Chemiluminescent ELISA

This protocol outlines a sandwich ELISA using an this compound-labeled detection antibody.

Materials:

-

96-well microplate

-

Capture antibody

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Antigen standard and samples

-

This compound-labeled detection antibody

-

Chemiluminescent substrate (e.g., luminol/enhancer solution)

-

Oxidizing agent (e.g., hydrogen peroxide solution)

-

Luminometer

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 100 µL of capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing (1): Wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing (2): Wash the plate as in step 2.

-

Sample/Standard Incubation: Add 100 µL of antigen standards or samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing (3): Wash the plate as in step 2.

-

Detection Antibody Incubation: Add 100 µL of this compound-labeled detection antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Washing (4): Wash the plate five times with wash buffer.

-

Signal Generation: Prepare the working chemiluminescent substrate solution by mixing the luminol/enhancer and hydrogen peroxide solutions according to the manufacturer's instructions. Add 100 µL of the working solution to each well.

-

Detection: Immediately measure the chemiluminescence (Relative Light Units, RLU) using a luminometer.

Detection of Reactive Oxygen Species (ROS) in Phagocytes

This protocol describes the use of this compound to measure the production of ROS, such as hydrogen peroxide and singlet oxygen, by phagocytic cells (e.g., neutrophils).

Materials:

-

Isolated phagocytes (e.g., neutrophils)

-

This compound solution

-

Horseradish Peroxidase (HRP)

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Luminometer with temperature control

Procedure:

-

Cell Preparation: Resuspend isolated phagocytes in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Assay Mixture: In a luminometer tube, combine 400 µL of the cell suspension, 50 µL of this compound solution (final concentration ~10-100 µM), and 50 µL of HRP solution (final concentration ~1-10 U/mL).

-

Baseline Measurement: Place the tube in the luminometer at 37°C and record the baseline chemiluminescence for 5-10 minutes.

-

Stimulation: Add 50 µL of the stimulant (e.g., PMA, final concentration ~100 ng/mL) to initiate the respiratory burst and ROS production.

-

Data Acquisition: Immediately begin recording the chemiluminescence signal over time (e.g., for 30-60 minutes). The resulting kinetic curve represents the rate of ROS production.

-

Data Analysis: The peak chemiluminescence and the total integrated signal can be used to quantify ROS production.

Application in Signaling Pathway Analysis

This compound-based immunoassays are powerful tools for quantifying key protein components of cellular signaling pathways, such as cytokines and transcription factors.

Analysis of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory and immune responses. Activation of this pathway often leads to the production and secretion of pro-inflammatory cytokines like TNF-α and IL-6. This compound-based ELISAs can be used to quantify the levels of these cytokines in cell culture supernatants or biological fluids, providing an indirect measure of NF-κB pathway activity.

Cytokine Signaling Pathway Analysis

Cytokines are key mediators of cell-to-cell communication in the immune system. Their signaling pathways are often studied by measuring the levels of secreted cytokines in response to various stimuli. Multiplex immunoassays, which can simultaneously measure multiple cytokines, are often performed using platforms that are compatible with this compound-based chemiluminescence detection. This allows for a comprehensive analysis of the cytokine profile and the activation state of various signaling pathways.

Stability and Storage

Proper storage and handling of this compound and its conjugates are crucial for maintaining their chemiluminescent activity.

-

This compound Powder: Store desiccated at -20°C, protected from light.

-

This compound Solutions: The stability of this compound in aqueous solutions is pH-dependent. Alkaline solutions of this compound are less stable and should be prepared fresh. Stock solutions in organic solvents like DMF or DMSO can be stored at -20°C for several months.

-

This compound-labeled Conjugates: Store in a suitable buffer containing a protein stabilizer (e.g., BSA) at 4°C for short-term use or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Conclusion

This compound is a versatile and highly sensitive chemiluminescent probe with broad applications in research and diagnostics. Its superior light output compared to luminol, coupled with the generation of a stable "glow"-type signal, makes it an excellent choice for a wide range of quantitative assays. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively harness the power of this compound to achieve high-sensitivity detection in their experimental systems.

References

A Technical Guide to ABEI in Nucleic Acid Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction to ABEI

N-(4-aminobutyl)-N-ethylisoluminol (this compound) is a highly efficient chemiluminescent molecule that serves as a robust tool in a variety of bioanalytical applications.[1] As a derivative of luminol, this compound's utility lies in its ability to emit light as a result of a chemical reaction, a phenomenon known as chemiluminescence.[1] This property makes it an excellent label for biomolecules, including nucleic acids, enabling highly sensitive detection in various assay formats.[2][3] The primary application of this compound in nucleic acid detection is in the realm of electrochemiluminescence (ECL), a technique that combines electrochemical reactions with luminescence to provide a highly sensitive and specific measurement of target molecules.[4][5]

The structure of this compound incorporates a primary amine group, which allows for its straightforward conjugation to other molecules, such as DNA probes, through covalent bonding.[3] This ease of labeling, combined with its stable and strong light-emitting properties, positions this compound as a valuable reagent in clinical diagnostics, environmental monitoring, and drug development.[1]

Principles of this compound-Based Nucleic Acid Detection

The core principle behind this compound-based nucleic acid detection is the generation of a light signal upon the occurrence of a specific molecular event, typically hybridization between a labeled probe and a target nucleic acid sequence. The most prominent detection methodology is electrochemiluminescence (ECL).

In an ECL assay, an this compound-labeled DNA probe is used to identify a target nucleic acid sequence. The process is initiated by applying an electrical potential to an electrode, which triggers a series of oxidation-reduction reactions involving this compound and a co-reactant, often hydrogen peroxide.[4][6] This leads to the formation of an excited-state this compound molecule, which then decays to its ground state, emitting a photon of light in the process.[4] The intensity of the emitted light is directly proportional to the amount of this compound present at the electrode surface, which in turn corresponds to the quantity of the target nucleic acid.[4][7]

One of the key advantages of ECL is that the reactive species are generated in situ at the electrode surface, providing a high degree of control and minimizing background signals.[5] This results in assays with very low detection limits and a wide dynamic range for quantification.[8]

Experimental Protocols

Preparation of this compound-Labeled DNA Probes

This protocol describes the conjugation of this compound to an amine-modified oligonucleotide probe using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

-

Amine-modified oligonucleotide probe

-

This compound, N-hydroxysuccinimide ester (this compound-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

-

Nuclease-free water

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

-

Purification supplies (e.g., size-exclusion chromatography columns or magnetic beads)[5][9]

Procedure:

-

Oligonucleotide Preparation: Resuspend the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

This compound-NHS Solution Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine 10 µL of the 1 mM amine-modified oligonucleotide solution with 15 µL of 0.1 M sodium bicarbonate buffer.

-

Add a molar excess of the this compound-NHS solution to the oligonucleotide solution. A 10-fold molar excess is a good starting point, but this may need to be optimized.

-

Vortex the mixture gently and incubate at room temperature for 2-4 hours in the dark.

-

-

Purification of the this compound-Labeled Probe:

-

Ethanol Precipitation:

-

Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol to the reaction mixture.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., >14,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

-

-

Size-Exclusion Chromatography: Utilize a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions to separate the labeled probe from unreacted this compound-NHS.[10]

-

-

Characterization of the Labeled Probe:

-

Determine the concentration and labeling efficiency of the this compound-labeled probe using a microvolume spectrophotometer. Measure the absorbance at 260 nm (for the nucleic acid) and at the maximum absorbance wavelength for this compound (if known and distinct from the DNA absorbance).

-

Electrochemiluminescence (ECL) Detection of DNA Hybridization

This protocol provides a general workflow for detecting a target DNA sequence using an this compound-labeled probe and an ECL detection system.

Materials:

-

This compound-labeled DNA probe

-

Target DNA

-

Hybridization buffer

-

Wash buffers

-

ECL instrument with appropriate electrodes (e.g., carbon or gold)[1][7]

-

ECL detection reagents (including a co-reactant like hydrogen peroxide)[4]

Procedure:

-

Immobilization of Capture Probe (if applicable): In some assay formats, a capture DNA probe is immobilized on the electrode surface.

-

Hybridization:

-

Prepare a hybridization solution containing the this compound-labeled DNA probe and the sample containing the target DNA.

-

Incubate the solution under conditions that promote specific hybridization (temperature, salt concentration).

-

-

Washing: Wash the electrode surface to remove unbound this compound-labeled probes.

-

ECL Measurement:

-

Place the electrode in the ECL instrument.

-

Inject the ECL detection reagents.

-

Apply the specified voltage protocol to initiate the ECL reaction.

-

Measure the light emission using a photomultiplier tube or other suitable detector.[7]

-

-

Data Analysis: The intensity of the ECL signal is proportional to the amount of hybridized this compound-labeled probe, and therefore to the concentration of the target DNA.[4]

Quantitative Data

The following tables summarize key quantitative data for this compound-based nucleic acid detection as reported in the literature.

| Parameter | Value | Reference |

| This compound Detection | ||

| Linear Range | 1.3 x 10⁻⁶ – 6.5 x 10⁻¹² mol/L | [4] |

| Detection Limit | 2.2 x 10⁻¹² mol/L | [4] |

| DNA Hybridization Detection | ||

| Linear Range | 9.6 x 10⁻¹¹ – 9.6 x 10⁻⁸ mol/L | [4] |

| Detection Limit | 3.0 x 10⁻¹¹ mol/L | [4] |

Table 1: Performance Characteristics of this compound in Electrochemiluminescence Detection.

Visualizations

This compound Electrochemiluminescence Signaling Pathway

References

- 1. db.cngb.org [db.cngb.org]

- 2. researchgate.net [researchgate.net]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. Study on the electrochemiluminescence behavior of this compound and its application in DNA hybridization analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnetic bead purification of labeled DNA fragments for high-throughput capillary electrophoresis sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Electrochemiluminescence Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Electrochemiluminescence detection for development of immunoassays and DNA probe assays for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnetic bead purification of labeled DNA fragments forhigh-throughput capillary electrophoresis sequencing - UNT Digital Library [digital.library.unt.edu]

- 10. glenresearch.com [glenresearch.com]

Safety and Handling of ABEI Powder: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for N-(4-Aminobutyl)-N-ethylisoluminol (ABEI) powder, a widely used chemiluminescent reagent in research and diagnostics. The intended audience for this document includes researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. This guide covers chemical and physical properties, hazard identification, personal protective equipment, handling and storage procedures, emergency measures, and experimental protocols for its common applications. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

N-(4-Aminobutyl)-N-ethylisoluminol, commonly known as this compound, is a luminol derivative that serves as a highly efficient chemiluminescent label.[1] Its ability to produce a strong light signal upon chemical reaction makes it an invaluable tool in various sensitive detection methods, such as chemiluminescence immunoassays (CLIA) and other bioanalytical techniques.[2] Given its increasing use in research and clinical diagnostics, a thorough understanding of its safety and handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide aims to consolidate the available safety information and provide practical guidance for the safe use of this compound powder.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound powder is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | N-(4-Aminobutyl)-N-ethylisoluminol | [1] |

| Synonyms | This compound, 6-[N-(4-Aminobutyl)-N-ethylamino]-2,3-dihydro-1,4-phthalazinedione | [3] |

| CAS Number | 66612-29-1 | [1] |

| Molecular Formula | C₁₄H₂₀N₄O₂ | [1] |

| Molecular Weight | 276.33 g/mol | [1] |

| Appearance | White to slightly yellow powder | [4] |

| Melting Point | 259-260 °C | [5] |

| Solubility | Soluble in glacial acetic acid | [5] |

| Purity | ≥90% | [5] |

Hazard Identification and GHS Classification

This compound powder is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin and eye irritation.[3]

| Hazard Class | Category | Hazard Statement | Precautionary Statement(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | P264, P280 |

| Eye Irritation | 2A | H319: Causes serious eye irritation | P280 |

Signal Word: Warning[3]

It is important to note that the toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with caution, and exposure should be minimized.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound powder to prevent skin and eye contact, as well as inhalation.

| PPE Type | Specification |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

Handling and Storage

Handling

-

Ventilation: Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

-

Dust Formation: Minimize the generation of dust during handling.

-

Hygiene: Maintain good laboratory hygiene. Wash hands thoroughly after handling this compound powder, before eating, drinking, smoking, or using the restroom.

Storage

-

Temperature: Store in a cool, dry place at a temperature between 2°C and 8°C.[4]

-

Light: Protect from direct sunlight.

-

Container: Keep the container tightly closed.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Carefully sweep up the spilled powder, avoiding dust generation. Place the collected material in a sealed, labeled container for disposal. Clean the spill area with a damp cloth.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material using a method that does not generate dust (e.g., a HEPA-filtered vacuum). Place in a suitable container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Experimental Protocols

General Protocol for Handling this compound Powder for Solution Preparation

This protocol outlines the basic steps for safely preparing a stock solution of this compound.

Caption: Workflow for the safe preparation of an this compound stock solution.

Protocol for this compound Labeling of Proteins

This protocol provides a general workflow for the covalent labeling of proteins with this compound for use in immunoassays. The specific chemistry for conjugation may vary.

Caption: General workflow for labeling proteins with this compound.

Signaling Pathways and Chemiluminescence Mechanism

This compound's utility stems from its ability to undergo a chemical reaction that produces light, a process known as chemiluminescence. While this compound itself is not known to directly interact with biological signaling pathways in a toxicological sense, understanding its chemiluminescence mechanism is crucial for its application. The light-emitting reaction is typically an oxidation reaction in an alkaline environment, often catalyzed by an enzyme like horseradish peroxidase (HRP) in the presence of an oxidant such as hydrogen peroxide.

Caption: Simplified mechanism of this compound chemiluminescence.

Waste Disposal

Dispose of this compound powder and its solutions in accordance with all applicable federal, state, and local environmental regulations.